molecular formula C6H13FNO4P B13473449 Diethyl [carbamoyl(fluoro)methyl]phosphonate

Diethyl [carbamoyl(fluoro)methyl]phosphonate

Cat. No.: B13473449
M. Wt: 213.14 g/mol
InChI Key: NXSHKUWLHYYJBJ-UHFFFAOYSA-N
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Description

Diethyl [carbamoyl(fluoro)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [carbamoyl(fluoro)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable fluorinated carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [carbamoyl(fluoro)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .

Mechanism of Action

The mechanism of action of diethyl [carbamoyl(fluoro)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [carbamoyl(fluoro)methyl]phosphonate is unique due to the presence of the carbamoyl and fluoro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These unique features make it particularly useful in specific applications such as enzyme inhibition and the synthesis of specialized organic molecules .

Properties

Molecular Formula

C6H13FNO4P

Molecular Weight

213.14 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-fluoroacetamide

InChI

InChI=1S/C6H13FNO4P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

NXSHKUWLHYYJBJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)N)F)OCC

Origin of Product

United States

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